molecular formula C8H9IO B13311181 2-Iodo-1-phenylethanol

2-Iodo-1-phenylethanol

Cat. No.: B13311181
M. Wt: 248.06 g/mol
InChI Key: RRZFAKGGPQMDFD-UHFFFAOYSA-N
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Description

2-Iodo-1-phenylethanol is an organic compound with the molecular formula C8H9IO It is characterized by the presence of an iodine atom attached to the second carbon of a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-phenylethanol can be synthesized through several methods. One common approach involves the iodination of 1-phenylethanol. This reaction typically requires iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which subsequently reacts with the phenylethanol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-iodo-1-phenylacetaldehyde or 2-iodo-1-phenylacetic acid, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can yield 2-iodo-1-phenylethane.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines are employed under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Iodo-1-phenylacetaldehyde, 2-iodo-1-phenylacetic acid

    Reduction: 2-Iodo-1-phenylethane

    Substitution: Various substituted phenylethanol derivatives

Scientific Research Applications

2-Iodo-1-phenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Iodo-1-phenylethanol exerts its effects depends on the specific reaction or application. In general, the iodine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to acting as a reactive intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Bromo-1-phenylethanol: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and chemical behavior.

    2-Chloro-1-phenylethanol: Contains a chlorine atom, which also affects its reactivity compared to the iodine-containing compound.

Uniqueness

2-Iodo-1-phenylethanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The larger atomic radius and higher reactivity of iodine compared to bromine or chlorine make this compound particularly useful in certain synthetic applications and research contexts.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

2-iodo-1-phenylethanol

InChI

InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

RRZFAKGGPQMDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CI)O

Origin of Product

United States

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